![molecular formula C21H21ClN2O3S B2532639 4-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-4H-1,4-benzothiazine 1,1-dioxide CAS No. 1226427-04-8](/img/structure/B2532639.png)

4-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-4H-1,4-benzothiazine 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

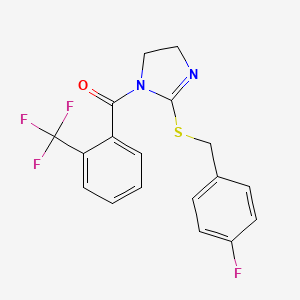

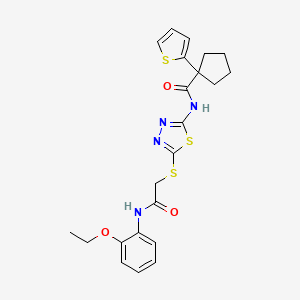

The compound "4-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-4H-1,4-benzothiazine 1,1-dioxide" is a derivative of 1,4-benzothiazine, which is a heterocyclic compound containing a benzene ring fused to a thiazine ring. The presence of the 4-chlorophenyl and 4-methylpiperidinyl groups suggests potential biological activity, as these moieties are often seen in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related 1,4-benzothiazine derivatives has been reported in the literature. For instance, compounds with a similar structure have been synthesized by condensation reactions followed by treatment with various reagents under specific conditions such as ultrasonic irradiation or microwave irradiation . These methods provide efficient routes to a wide range of benzothiazine derivatives, which could potentially be applied to synthesize the compound .

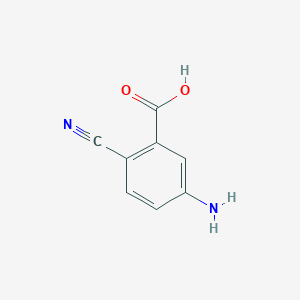

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is characterized by extensive intramolecular hydrogen bonding, which stabilizes the molecule. In particular, derivatives with a 4-chlorophenyl group have been shown to form dimeric pairs due to intermolecular N-H...O hydrogen bonds, which result in a specific ring motif within the crystal structure . This suggests that the compound of interest may also exhibit similar structural features.

Chemical Reactions Analysis

Benzothiazine derivatives can undergo various chemical reactions, including interactions with enamines, which can lead to a range of products depending on the reaction conditions and the substituents present on the benzothiazine nucleus . Acidic hydrolysis and rearrangements are also possible, leading to complex structures with interesting chemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives are influenced by their molecular structure. The presence of chlorine and the specific arrangement of the benzothiazine ring system can affect properties such as solubility, melting point, and reactivity. The crystal structure of related compounds has been determined, revealing details about the molecular conformation and intermolecular interactions, which are crucial for understanding the compound's behavior in different environments .

Applications De Recherche Scientifique

Structural Characterization and Synthesis Methods

- The structures of related benzothiazine derivatives are stabilized by extensive intramolecular hydrogen bonds, with some forming dimeric pairs due to intermolecular hydrogen bonds. Such structural features could be relevant to the study of "4-(4-chlorophenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-4H-1,4-benzothiazine 1,1-dioxide" in terms of understanding its chemical behavior and reactivity (Siddiqui et al., 2008).

- The synthesis of novel biologically active 4-hydroxy-2H-1,2-benzothiazine derivatives demonstrates the chemical versatility of the benzothiazine core, which could be applicable to the synthesis and functionalization of "this compound" (Zia-ur-Rehman et al., 2009).

Biological Activities

- The exploration of antimicrobial activities in related benzothiazine derivatives suggests potential research applications of "this compound" in developing new antimicrobial agents (Abdelghani et al., 2017).

- The study of antioxidant and antimicrobial properties in benzothiazine derivatives further underscores the potential for "this compound" to be researched for similar biological applications (Ahmad et al., 2012).

Molecular and Electronic Properties

- The examination of molecular geometry, NLO, MEP, HOMO-LUMO, and Mulliken charges of related compounds using density functional theory highlights the importance of computational methods in understanding the electronic properties of benzothiazine derivatives. Such studies could be relevant for assessing the electronic structure and reactivity of "this compound" (Kumar et al., 2020).

Propriétés

IUPAC Name |

[4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O3S/c1-15-10-12-23(13-11-15)21(25)20-14-24(17-8-6-16(22)7-9-17)18-4-2-3-5-19(18)28(20,26)27/h2-9,14-15H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPPTHNZXDTAHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2532558.png)

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2532561.png)

![(E)-isopropyl 6-(2-methoxystyryl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2532562.png)

![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2532567.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2532573.png)

![N-[(5-bromofuran-2-yl)methyl]-2-chloro-N-methylacetamide](/img/structure/B2532576.png)

![N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/no-structure.png)

![(E)-4-(Dimethylamino)-N-[4-(2,6-dimethylmorpholin-4-yl)butyl]but-2-enamide](/img/structure/B2532579.png)